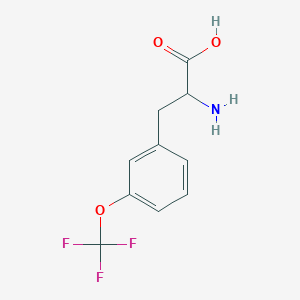

3-(Trifluoromethoxy)-DL-phenylalanine

Beschreibung

BenchChem offers high-quality 3-(Trifluoromethoxy)-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethoxy)-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONQVYUGGCUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Phenylalanine Analogs

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate their physicochemical and biological properties. The introduction of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Phenylalanine, an essential amino acid, serves as a versatile scaffold for such modifications. This guide focuses on a specific, yet sparsely characterized, analog: 3-(Trifluoromethoxy)-DL-phenylalanine. This compound, featuring a trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring, presents a unique profile for investigation. The trifluoromethoxy group is often considered a "super-lipophilic" bioisostere of a methoxy or a hydroxyl group, offering enhanced metabolic stability due to the strength of the C-F bonds. This guide aims to consolidate the available information on 3-(Trifluoromethoxy)-DL-phenylalanine, provide insights based on the known properties of related fluorinated analogs, and propose experimental pathways for its further characterization and application.

Physicochemical Properties: A Comparative Overview

Quantitative data for 3-(Trifluoromethoxy)-DL-phenylalanine is primarily available from chemical suppliers. A summary of its core properties is presented below, alongside data for closely related analogs to provide a comparative context.

| Property | 3-(Trifluoromethoxy)-DL-phenylalanine | 3-(Trifluoromethyl)-DL-phenylalanine | DL-Phenylalanine |

| CAS Number | 439587-14-1[2][3] | 63701-37-1[4] | 150-30-1[5] |

| Molecular Formula | C₁₀H₁₀F₃NO₃[2][3] | C₁₀H₁₀F₃NO₂[4] | C₉H₁₁NO₂[5] |

| Molecular Weight | 249.19 g/mol [2] | 233.19 g/mol [4] | 165.19 g/mol [5] |

| Appearance | Solid[2] | Solid[4] | Solid |

| Purity | ≥95% to 97%[2][3] | 97.0%[4] | Varies by supplier |

Synthesis and Structural Elucidation: A Proposed Pathway and Spectroscopic Characterization

Caption: Proposed retrosynthetic pathway for 3-(Trifluoromethoxy)-DL-phenylalanine.

Proposed Synthesis Workflow

A potential forward synthesis could involve the following key steps:

-

Trifluoromethoxylation of 3-Hydroxybenzaldehyde: The synthesis would likely commence with the trifluoromethoxylation of 3-hydroxybenzaldehyde. This can be achieved using reagents such as trifluoromethyl triflate (Tf₂O) in the presence of a suitable base.

-

Formation of the α-Azido Ester: The resulting 3-(trifluoromethoxy)benzaldehyde can then be converted to the corresponding α-azido ester.

-

Reduction and Hydrolysis: Subsequent reduction of the azido group to an amine, followed by hydrolysis of the ester, would yield the final product, 3-(Trifluoromethoxy)-DL-phenylalanine.

Spectroscopic Characterization: Predicted Data

Unequivocal structural confirmation relies on a suite of spectroscopic techniques. While experimental spectra for 3-(Trifluoromethoxy)-DL-phenylalanine are not widely published, the expected key features can be predicted based on the known spectra of phenylalanine and related fluorinated compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the alanine side chain. The aromatic region will likely display a complex splitting pattern due to the meta-substitution. The α-proton signal would appear as a triplet, and the β-protons as a doublet of doublets.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the signal from the trifluoromethoxy carbon, which will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show characteristic shifts influenced by the electron-withdrawing nature of the -OCF₃ group.

-

¹⁹F NMR: A single, sharp singlet is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by characteristic absorption bands of the amino acid functional groups.[7][8] Key expected vibrational modes include:

-

~3000-3200 cm⁻¹: N-H stretching vibrations of the amino group.

-

~2500-3000 cm⁻¹: O-H stretching of the carboxylic acid.

-

~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

-

~1000-1300 cm⁻¹: Strong C-F stretching vibrations characteristic of the trifluoromethoxy group.[9]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 250.0631, corresponding to the formula C₁₀H₁₁F₃NO₃⁺. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the amino acid side chain.[5][10][11]

Potential Applications in Research and Drug Development

While specific biological activity data for 3-(Trifluoromethoxy)-DL-phenylalanine is scarce, its structural features suggest several promising avenues for investigation, drawing parallels from other fluorinated phenylalanine analogs.[1]

-

Metabolic Tracer: The presence of the trifluoromethoxy group makes this compound a potential candidate for use as a metabolic tracer in ¹⁹F NMR or mass spectrometry-based studies to probe amino acid metabolism.

-

Enzyme Inhibitors: Fluorinated amino acids have been explored as inhibitors of various enzymes. The unique electronic properties of the trifluoromethoxy group could lead to novel interactions with enzyme active sites.

-

Peptide and Protein Engineering: Incorporation of 3-(Trifluoromethoxy)-DL-phenylalanine into peptides and proteins can be used to enhance their stability, modulate their conformation, and probe protein-protein interactions.[12] The increased lipophilicity may also influence membrane permeability.

Experimental Protocols: A Framework for Characterization

The following generalized protocols provide a starting point for the detailed characterization of 3-(Trifluoromethoxy)-DL-phenylalanine in a research setting.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-(Trifluoromethoxy)-DL-phenylalanine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Protocol 2: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water). Dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Caption: A typical workflow for the chemical characterization of 3-(Trifluoromethoxy)-DL-phenylalanine.

Conclusion and Future Directions

3-(Trifluoromethoxy)-DL-phenylalanine represents an intriguing yet under-explored molecule with significant potential in various scientific domains. Its unique combination of an amino acid scaffold and a trifluoromethoxy-substituted aromatic ring warrants further investigation. The proposed synthetic and analytical frameworks in this guide offer a roadmap for researchers to unlock the full potential of this compound. Future studies should focus on developing a robust and scalable synthesis, thoroughly characterizing its biological activities, and exploring its incorporation into peptides and other bioactive molecules. Such efforts will undoubtedly contribute to the expanding toolbox of fluorinated compounds available to the scientific community for advancing drug discovery and chemical biology.

References

-

MPG.PuRe. Cryogenic infrared spectroscopy reveals remarkably short NH+···F hydrogen bonds in fluorinated phenylalanines. [Link]

-

CP Lab Safety. 3-(Trifluoromethoxy)-DL-phenylalanine, 97% Purity, C10H10F3NO3, 1 gram. [Link]

-

CAS. CAS Patents. [Link]

-

Beilstein Journals. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

-

ResearchGate. Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine.... [Link]

-

MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]

-

CAS. Patent Detail - Citation. [Link]

- Google Patents.

- Google Patents.

- Google P

-

National Institute of Standards and Technology. DL-Phenylalanine - the NIST WebBook. [Link]

-

ResearchGate. FTIR analysis of L-phenylalanine. [Link]

-

ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]

-

MDPI. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. [Link]

-

ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]

-

Wikipedia. Phenylalanine. [Link]

-

PMC. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. [Link]

-

PubMed. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Trifluoromethoxy)-DL-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. DL-Phenylalanine [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to DL-3-(Trifluoromethoxy)phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of DL-3-(Trifluoromethoxy)phenylalanine [DL-Phe(3-OCF3)-OH], a non-canonical amino acid of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, analytical characterization, and applications, offering valuable insights for researchers engaged in peptide synthesis and the development of novel therapeutics.

Introduction: The Role of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Non-canonical amino acids, such as derivatives of phenylalanine, are particularly valuable building blocks for modifying peptides and small molecule drugs.[1]

DL-3-(Trifluoromethoxy)phenylalanine is a synthetic amino acid that introduces a trifluoromethoxy (-OCF3) group at the meta-position of the phenylalanine side chain. This substitution can impart unique conformational constraints and electronic properties, making it a valuable tool for probing protein-ligand interactions and designing novel therapeutics with improved efficacy and pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DL-Phe(3-OCF3)-OH is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 439587-14-1 | [2] |

| Molecular Formula | C10H10F3NO3 | [2] |

| Molecular Weight | 249.1865 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in aqueous bases and polar organic solvents | General knowledge |

Synthesis of DL-3-(Trifluoromethoxy)phenylalanine

The synthesis of DL-3-(Trifluoromethoxy)phenylalanine typically involves a multi-step process starting from commercially available precursors. A common synthetic route is the Erlenmeyer-Plöchl synthesis, which is a well-established method for preparing α-amino acids.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of DL-3-(Trifluoromethoxy)phenylalanine.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on established methods for synthesizing similar amino acids. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 4-(3-(Trifluoromethoxy)benzylidene)-2-methyloxazol-5(4H)-one (Azlactone)

-

In a round-bottom flask, combine 3-(trifluoromethoxy)benzaldehyde, N-acetylglycine, and anhydrous sodium acetate in a 1:1:1 molar ratio.

-

Add acetic anhydride as the solvent and dehydrating agent.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the azlactone.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Step 2: Synthesis of N-acetyl-3-(trifluoromethoxy)phenylalanine

-

Suspend the crude azlactone in a mixture of hydriodic acid and red phosphorus.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove excess phosphorus.

-

Neutralize the filtrate with a suitable base (e.g., sodium hydroxide) to precipitate the N-acetylated amino acid.

-

Collect the product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis to DL-3-(Trifluoromethoxy)phenylalanine

-

Reflux the N-acetyl-3-(trifluoromethoxy)phenylalanine in an aqueous solution of a strong acid (e.g., 6M HCl) for several hours.

-

Monitor the reaction for the complete removal of the acetyl group by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry to yield DL-3-(Trifluoromethoxy)phenylalanine.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized DL-Phe(3-OCF3)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in D₂O):

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.5 ppm.

-

α-Proton: A triplet or doublet of doublets around δ 3.8-4.2 ppm.

-

β-Protons: Two diastereotopic protons appearing as a multiplet or two separate doublet of doublets between δ 2.8-3.4 ppm.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Carbonyl Carbon: A signal around δ 175-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the -OCF3 group showing a characteristic quartet due to C-F coupling.

-

α-Carbon: A signal around δ 55-60 ppm.

-

β-Carbon: A signal around δ 35-40 ppm.

-

-OCF₃ Carbon: A quartet around δ 120-125 ppm with a large C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For DL-Phe(3-OCF3)-OH, electrospray ionization (ESI) is a suitable technique.

-

Expected [M+H]⁺: m/z 250.0631

-

Expected [M-H]⁻: m/z 248.0475

Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and cleavage of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H stretch (acid): A broad band from 2500-3300 cm⁻¹

-

N-H stretch (amine): A medium band around 3000-3300 cm⁻¹

-

C=O stretch (acid): A strong band around 1700-1725 cm⁻¹

-

C-F stretch: Strong bands in the region of 1000-1300 cm⁻¹

Applications in Research and Drug Development

The unique properties of DL-Phe(3-OCF3)-OH make it a valuable building block in several areas of research and drug development.

Peptide and Peptidomimetic Synthesis

Incorporation of DL-Phe(3-OCF3)-OH into peptides can enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. The trifluoromethoxy group can also modulate the peptide's conformation and binding affinity to its target receptor.

Workflow for Incorporating Unnatural Amino Acids into Peptides:

Caption: A typical workflow for solid-phase peptide synthesis incorporating an unnatural amino acid.

Small Molecule Drug Discovery

As a building block, DL-Phe(3-OCF3)-OH can be incorporated into small molecule drug candidates to improve their pharmacokinetic properties. The lipophilic nature of the trifluoromethoxy group can enhance membrane permeability and oral bioavailability.

Probing Protein Structure and Function

The trifluoromethoxy group can serve as a unique probe for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes in proteins without the need for isotopic labeling of the protein itself.

Conclusion

DL-3-(Trifluoromethoxy)phenylalanine is a versatile and valuable tool for researchers in the fields of chemistry, biology, and pharmacology. Its unique physicochemical properties, imparted by the trifluoromethoxy group, offer significant advantages in the design and development of novel peptides and small molecules with enhanced therapeutic potential. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering scientists to leverage this powerful building block in their research endeavors.

References

-

Chem-Impex. (n.d.). 3-Trifluoromethyl-L-phenylalanine. Retrieved February 15, 2026, from [Link]

-

CP Lab Safety. (n.d.). 3-(Trifluoromethoxy)-DL-phenylalanine, 97% Purity, C10H10F3NO3, 1 gram. Retrieved February 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability of OCF3-Substituted Amino Acids

Foreword: The Trifluoromethoxy Group - A Paradigm Shift in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic profiles of drug candidates.[1] Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent.[2][3] Its distinct combination of high electronegativity and significant lipophilicity (Hansch-Leo parameter πx = +1.04) allows for the fine-tuning of a molecule's properties to optimize membrane permeability, binding affinity, and bioavailability.[4] Unlike its trifluoromethyl (CF3) counterpart, the OCF3 group introduces these electronic effects via an oxygen linkage, offering different steric and conformational properties.[5] This guide provides an in-depth exploration of the metabolic stability conferred by OCF3 substitution, specifically within the context of amino acid scaffolds, offering both theoretical grounding and practical, field-proven methodologies for its assessment.

The Bedrock of Stability: Understanding the Metabolic Fate of the OCF3 Moiety

The remarkable metabolic stability of the OCF3 group is fundamentally rooted in the strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry.[6] This high bond dissociation energy makes direct enzymatic attack on the trifluoromethyl portion of the moiety exceptionally difficult for the Cytochrome P450 (CYP) family of enzymes, which are responsible for the vast majority of Phase I oxidative metabolism of xenobiotics.[6][7][8]

While the OCF3 group itself is highly resistant to metabolism, the overall metabolic fate of an OCF3-substituted amino acid is determined by the susceptibility of other positions on the molecule. The primary metabolic pathways include:

-

Oxidation of the Amino Acid Backbone: The carbon atoms within the amino acid scaffold remain potential sites for CYP-mediated hydroxylation. However, the strong electron-withdrawing nature of the OCF3 group can deactivate adjacent aromatic rings or aliphatic chains, reducing their susceptibility to oxidation.[9] This "metabolic shielding" effect is a key strategy in drug design.

-

Ipso-Substitution: In some aromatic systems, a CYP-mediated oxidative displacement of the entire trifluoromethoxy group can occur, resulting in the formation of a hydroxylated metabolite.[10] This is a less common but mechanistically significant pathway that proceeds via a proposed hemiacetal intermediate.

-

Phase II Conjugation: Following any potential Phase I oxidation, or if the parent molecule contains suitable functional groups (e.g., a hydroxyl or carboxyl group), the molecule can undergo Phase II conjugation. The most common pathway is glucuronidation, where uridine glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to increase water solubility and facilitate excretion.[7]

The diagram below illustrates the potential metabolic pathways for a generic OCF3-substituted aromatic amino acid, emphasizing the general recalcitrance of the OCF3 group itself to direct metabolism.

Caption: Potential metabolic pathways for an OCF3-substituted amino acid.

In Vitro Assessment of Metabolic Stability: Experimental Design and Protocols

To quantitatively assess the metabolic stability of novel OCF3-substituted amino acids, a series of robust and reproducible in vitro assays are essential. These assays provide critical data on intrinsic clearance, which is used to predict in vivo hepatic clearance and overall pharmacokinetic behavior.[11] The two most fundamental assays are the liver microsomal stability assay and the hepatocyte stability assay.

The Rationale Behind Test System Selection

The choice between liver microsomes and hepatocytes is a critical decision driven by the specific metabolic questions being asked.

-

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of homogenized liver cells (hepatocytes).[12] They contain a high concentration of Phase I enzymes, particularly CYPs, but lack cytosolic Phase II enzymes and cofactors.[13] Microsomal assays are therefore ideal for specifically assessing CYP-mediated metabolic liability. They are cost-effective, have high throughput, and are excellent for initial screening.[14]

-

Suspension Hepatocytes: These are intact, viable liver cells. They contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporter systems.[11][13] Hepatocyte assays provide a more holistic and physiologically relevant picture of overall hepatic metabolism. They are crucial for compounds that may be cleared by non-CYP pathways or undergo significant Phase II conjugation.

The workflow for a typical in vitro stability assay is a multi-step process designed for precision and reproducibility.

Caption: Standard workflow for in vitro metabolic stability assessment.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity of the results.

Objective: To determine the rate of disappearance of an OCF3-substituted amino acid in the presence of human liver microsomes (HLM) and the cofactor NADPH.

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (20 mg/mL stock, e.g., from BioIVT)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., Corning Gentest™)

-

Control Compounds:

-

High Clearance Control (e.g., Verapamil, Testosterone)

-

Low Clearance Control (e.g., Warfarin)

-

-

Quenching Solution: Cold Acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol)

-

96-well incubation plate and collection plate

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a 100 µM intermediate stock of the test compound and control compounds by diluting the 10 mM DMSO stock in phosphate buffer.

-

Microsome Preparation: Dilute the 20 mg/mL HLM stock to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

-

Incubation Plate Setup:

-

Test Wells (+NADPH): Add buffer, the 1 mg/mL HLM solution, and the 100 µM test compound stock to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.

-

Control Wells (-NADPH): Prepare identical wells but replace the NADPH regenerating system with an equal volume of buffer. This control is critical to account for any non-enzymatic degradation or instability.

-

Control Compound Wells: Prepare wells for high and low clearance controls in the same manner as the test compound. This validates that the microsomal system is metabolically active and performing as expected.

-

-

Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add the NADPH regenerating system to the "+NADPH" wells to start the metabolic reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well to a collection plate containing an equal volume of cold quenching solution. The 0-minute time point is taken immediately after adding NADPH and represents 100% of the initial compound concentration.

-

Protein Precipitation: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

-

Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis and Interpretation

The primary output from the analytical run is the concentration (or peak area ratio) of the test compound at each time point. This data is used to calculate key parameters that define metabolic stability.

Calculation of Half-Life and Intrinsic Clearance

-

Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

Determine the Slope: The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate Half-Life (t½):

-

t½ = 0.693 / |k|

-

-

Calculate Intrinsic Clearance (Clint): This value normalizes the rate of metabolism to the amount of enzymatic protein used.

-

Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Data Presentation and Benchmarking

The results should be summarized in a clear, tabular format for easy comparison against control compounds. This contextualizes the stability of the test compound.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Stability Classification |

| Verapamil (High Clearance) | 8.5 | 81.5 | Low |

| OCF3-Amino Acid X | >60 | <11.6 | High |

| Warfarin (Low Clearance) | >60 | <11.6 | High |

Classification based on typical industry standards where t½ > 30 min is often considered stable.

Conclusion: The Strategic Advantage of OCF3-Substituted Amino Acids

The incorporation of a trifluoromethoxy group into an amino acid scaffold is a potent strategy for enhancing metabolic stability.[6][9] This stability arises from the inherent strength of the C-F bonds, which renders the OCF3 moiety highly resistant to direct CYP450-mediated metabolism.[7] However, a comprehensive understanding requires rigorous in vitro evaluation, as metabolism can still occur at other sites on the molecular backbone. By employing robust, self-validating protocols using liver microsomes and hepatocytes, researchers can accurately quantify intrinsic clearance and predict the in vivo pharmacokinetic behavior of these promising drug candidates. The methodologies and insights presented in this guide provide a framework for making informed, data-driven decisions in the complex but rewarding field of drug development.

References

-

Dalmata, A. et al. (2010). Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. Available at: [Link]

-

Ferreira, R. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Das, S. et al. (2022). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ferreira, R. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Shen, D. et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Available at: [Link]

-

Mykhailiuk, P. K. et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Available at: [Link]

-

Togni, A. et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Available at: [Link]

-

Hopkinson, M. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Freie Universität Berlin. Available at: [Link]

-

Altman, R. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

Altman, R. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

BioIVT. Metabolic Stability Assay Services. Available at: [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

-

Wikipedia. Bis(trifluoromethyl)peroxide. Available at: [Link]

-

Diana, G. D. et al. (1999). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link]

-

ResearchGate. In vitro metabolic stability assays for the selected compounds. Available at: [Link]

-

Altman, R. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Ferreira, R. et al. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. Available at: [Link]

-

Bienta. CYP450 inhibition assay (fluorogenic). Available at: [Link]

-

University of Nebraska–Lincoln. (2024). Analyst. Available at: [Link]

-

Schnider, P. (Ed.). (2021). Cytochrome P450 Metabolism. The Royal Society of Chemistry. Available at: [Link]

-

Verpoorte, R. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. Frontiers. Available at: [Link]

-

Vrije Universiteit Brussel. (2019). Analytical techniques for metabolomic studies: a review. Available at: [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nuvisan.com [nuvisan.com]

- 12. books.rsc.org [books.rsc.org]

- 13. bioivt.com [bioivt.com]

- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Non-Canonical Amino Acids for Peptidomimetics Design

Executive Summary

Peptides represent a highly potent and specific class of therapeutics, capable of modulating biological targets with exquisite precision.[1][2] However, their clinical translation is frequently hampered by inherent pharmacological weaknesses, including poor metabolic stability and low cell permeability.[3][4] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a strategic solution to these challenges.[4][5] The incorporation of non-canonical amino acids (ncAAs) is the cornerstone of modern peptidomimetic design, providing an expansive chemical toolbox to systematically engineer drug-like properties. This guide provides a technical deep-dive into the strategic application of ncAAs, detailing the rationale behind their selection, methods for their incorporation, and protocols for validating their impact on therapeutic potential.

The Challenge: Overcoming the Limitations of Native Peptides

Native peptides, composed of the 20 proteinogenic amino acids, are compelling drug candidates due to their high specificity and low off-target toxicity.[1][2] However, their utility is often confined by two major liabilities:

-

Proteolytic Instability: The amide bonds of the peptide backbone are readily recognized and cleaved by proteases in the plasma and gastrointestinal tract, leading to rapid degradation and short in-vivo half-lives.[4][6]

-

Poor Membrane Permeability: The inherent polarity, high number of hydrogen bond donors in the backbone, and often large size of peptides severely restrict their ability to passively diffuse across cell membranes to engage intracellular targets.[7][8]

Peptidomimetics address these drawbacks by introducing structural modifications that retain or enhance biological activity while improving pharmacokinetic properties.[4][9][10] The most powerful tool in this endeavor is the use of non-canonical amino acids (ncAAs)—amino acids that are not among the 20 genetically encoded.[11][12]

The ncAA Toolbox: A Classification of Key Structural Modifications

Non-canonical amino acids provide a near-infinite chemical diversity for optimizing peptide leads.[13] They can be broadly classified by the type of structural alteration they introduce, each serving a distinct purpose in peptidomimetic design.

-

Side-Chain Modifications: These ncAAs introduce novel chemical functionalities not found in the canonical 20. This includes everything from simple alkyl extensions (e.g., Norvaline, Norleucine) to complex aromatic systems or reactive handles for bioconjugation.[14]

-

Backbone Modifications: These modifications alter the peptide backbone itself. Key examples include N-alkylation (as seen in peptoids), which removes the amide proton, and the incorporation of β- or γ-amino acids, which extends the backbone and can induce unique secondary structures.[9][10][15][16]

-

Stereochemical Modifications: The use of D-amino acids instead of the natural L-enantiomers is a simple yet profoundly effective strategy. Since proteases are stereospecific enzymes that recognize L-residues, the incorporation of a D-amino acid at a cleavage site can render the peptide bond resistant to hydrolysis.[6][9]

-

Conformational Constraints: A major goal of peptidomimetic design is to lock the molecule into its bioactive conformation. ncAAs that introduce rigidity, such as α,α-dialkyl glycines (e.g., α-aminoisobutyric acid, Aib) or cyclized amino acids, are critical for this purpose.[9][10][15][16]

Caption: ncAAs reduce conformational entropy to favor the bioactive state.

Module 3: Enhancing Cell Permeability to Unlock Intracellular Targets

The 'Why': Passive diffusion across the lipid bilayer is governed by a molecule's size, lipophilicity, and its capacity for hydrogen bonding. The peptide backbone is rich in H-bond donors (the N-H amides) which must be desolvated at great energetic cost to enter the membrane.

The 'How':

-

N-Alkylation: This is the most effective strategy. Replacing the amide proton (N-H) with an N-alkyl group (e.g., N-Me) eliminates a hydrogen bond donor, reducing the desolvation penalty. Peptoids, which are oligomers of N-substituted glycines, represent the pinnacle of this strategy and are significantly more cell-permeable than their peptide counterparts. [7][17]* Lipophilic Side Chains: Incorporating ncAAs with greasy, non-polar side chains can increase the overall lipophilicity of the peptidomimetic, favoring its partition into the lipid membrane. [6]* Backbone Cyclization: While not strictly an ncAA modification, cyclization is often used in concert. It can shield the polar amide backbone from the solvent and present a more hydrophobic exterior, a strategy nature uses in drugs like cyclosporine A. [1][18]

The Synthetic Blueprint: Solid-Phase Peptide Synthesis (SPPS)

The workhorse for creating ncAA-containing peptidomimetics is Solid-Phase Peptide Synthesis (SPPS). [3][12]This technique involves building the peptide chain step-by-step on an insoluble resin support, allowing for easy purification by simple filtration and washing after each reaction. [19][20]

Caption: Workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Manual SPPS of a Tetrapeptide Containing D-Phenylalanine

Objective: To synthesize the peptidomimetic H-Ala-Gly-(D-Phe)-Leu-OH.

Materials:

-

Fmoc-Leu-Wang Resin (loading: 0.5 mmol/g)

-

Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH

-

Coupling Reagents: HBTU, HOBt

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

-

SPPS reaction vessel with a fritted bottom.

Methodology:

-

Resin Swelling:

-

Add 200 mg of Fmoc-Leu-Wang resin (~0.1 mmol) to the reaction vessel.

-

Add 5 mL of DCM and let it swell for 20 minutes with occasional agitation.

-

Drain the solvent. Add 5 mL of DMF, agitate for 2 minutes, and drain.

-

-

Fmoc Deprotection (Cycle 1 - Leu):

-

Add 3 mL of 20% piperidine/DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add another 3 mL of 20% piperidine/DMF. Agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). A small sample can be taken for a Kaiser test to confirm the presence of a free amine.

-

-

Coupling (Cycle 2 - D-Phe):

-

In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq., 0.3 mmol), HBTU (2.9 eq.), and HOBt (3 eq.) in 2 mL of DMF.

-

Add DIPEA (6 eq., 0.6 mmol) and vortex for 1 minute to pre-activate.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain the reaction solution and wash with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Repeat Cycles:

-

Repeat Step 2 (Deprotection) to remove the Fmoc group from D-Phe.

-

Repeat Step 3 (Coupling) using Fmoc-Gly-OH.

-

Repeat Step 2 (Deprotection) to remove the Fmoc group from Gly.

-

Repeat Step 3 (Coupling) using Fmoc-Ala-OH.

-

Repeat Step 2 (Deprotection) for the final N-terminal Fmoc group.

-

-

Cleavage and Final Deprotection:

-

Wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 30 minutes.

-

Add 5 mL of the cleavage cocktail to the dry resin.

-

Agitate gently for 2-3 hours at room temperature.

-

Filter the solution to separate the resin, collecting the TFA filtrate in a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

-

Centrifuge, decant the ether, and wash the white peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Analysis and Purification:

-

Analyze the crude product by LC-MS to confirm the correct mass.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC).

-

Analytical Validation Protocols

A claim of enhanced properties must be supported by robust, quantitative data.

Protocol 1: In Vitro Proteolytic Stability Assay

Objective: To compare the stability of a native peptide versus its ncAA-modified analog in the presence of a protease.

Methodology:

-

Prepare stock solutions (1 mg/mL) of the native peptide and the peptidomimetic in assay buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of a relevant protease (e.g., Trypsin, Chymotrypsin, or Human Serum) at a concentration of 0.1 mg/mL in the same buffer.

-

In separate microcentrifuge tubes, mix 90 µL of the peptide/peptidomimetic solution with 10 µL of the protease solution. For a T=0 control, mix 90 µL of peptide with 10 µL of buffer.

-

Incubate all tubes at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take a 10 µL aliquot from each reaction tube and immediately quench the enzymatic reaction by adding it to 90 µL of a stop solution (e.g., 1% TFA or Acetonitrile).

-

Analyze all quenched samples by RP-HPLC.

-

Quantify the amount of remaining parent peptide at each time point by integrating the area of the corresponding peak.

-

Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life (t½).

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the rate of transport of a peptidomimetic across a monolayer of Caco-2 cells, an in-vitro model of the intestinal barrier. [21] Methodology:

-

Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days until they form a differentiated, polarized monolayer.

-

Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

-

Prepare a dosing solution of the peptidomimetic at a known concentration (e.g., 10 µM) in transport buffer (e.g., Hank's Balanced Salt Solution).

-

To measure apical-to-basolateral (A-to-B) transport, remove the culture medium from the Transwell® inserts and replace the apical (upper) chamber with the dosing solution and the basolateral (lower) chamber with fresh transport buffer.

-

Incubate at 37°C with gentle shaking.

-

At defined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.

-

Quantify the concentration of the peptidomimetic in the collected samples using a highly sensitive method like LC-MS/MS. [22]8. Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Future Frontiers

The field of ncAA-based peptidomimetics is rapidly evolving. Advances in synthetic biology and protein engineering are making it easier to explore the potential of ncAAs. [11]Emerging trends include:

-

Artificial Intelligence and Machine Learning: AI algorithms are being developed to predict the impact of specific ncAA substitutions on properties like stability, affinity, and permeability, accelerating the design-make-test-analyze cycle. [11][23]* Genetic Code Expansion (GCE): While SPPS is dominant, GCE allows for the site-specific incorporation of ncAAs into peptides and proteins within living cells, opening up new avenues for creating complex biologics and studying protein function in vivo. [6][24][25]* Novel ncAA Synthesis: Advances in biocatalysis and synthetic chemistry are continuously expanding the "toolbox" with novel ncAAs possessing unique functionalities, further pushing the boundaries of what is possible in drug design. [1]

Conclusion

Non-canonical amino acids are not merely academic curiosities; they are essential tools that have transformed the landscape of peptide drug discovery. By providing rational, predictable solutions to the fundamental liabilities of native peptides, ncAAs enable the design of highly stable, potent, and bioavailable peptidomimetics. The systematic application of the principles and protocols outlined in this guide empowers researchers to move beyond the limitations of the 20 canonical building blocks and engineer the next generation of targeted peptide therapeutics.

References

-

Castro, M., Ribeiro, S., & G. Costa, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]

-

CICECO. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. CICECO. [Link]

-

Castro, M., Ribeiro, S., & G. Costa, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed. [Link]

-

Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]

-

The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

-

Kwon, Y., & Zuckermann, R. N. (2012). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Medicinal Chemistry Letters. [Link]

-

Porebski, B., & Hoesl, M. G. (2018). Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo. Chemistry – A European Journal. [Link]

-

Kim, H., et al. (2014). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry. [Link]

-

Lee, B., et al. (2009). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Journal of the American Chemical Society. [Link]

-

Castro, M., Ribeiro, S., & G. Costa, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

-

ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. ResearchGate. [Link]

-

Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

-

Liu, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

-

White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF. ResearchGate. [Link]

-

Patsnap Synapse. (2025). What are peptidomimetics?. Patsnap Synapse. [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Design and generation of antibody-drug conjugates using non-canonical amino acids. Refubium. [Link]

-

Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]

-

ResearchGate. (n.d.). Selected examples of non-canonical amino acids: Bip (2 - ResearchGate. ResearchGate. [Link]

-

ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Jewett Lab. (2022). Cell-free Biosynthesis of Peptidomimetics. Jewett Lab. [Link]

-

Wiley Online Library. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

-

Frontiers. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. [Link]

-

ACS Publications. (2025). GPepT: A Foundation Language Model for Peptidomimetics Incorporating Noncanonical Amino Acids. ACS Medicinal Chemistry Letters. [Link]

-

Resolian. (n.d.). Optimizing Peptide Permeability Assays. Resolian. [Link]

-

Ramesh, S., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics. [Link]

-

CHIMIA. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA. [Link]

-

Wiley Online Library. (2025). Harnessing Noncanonical Proteins for Next‐Generation Drug Discovery and Diagnosis. Wiley Online Library. [Link]

-

ProQuest. (2025). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest. [Link]

-

Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research. [Link]

-

Uniyal, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. [Link]

-

D'Andrea, L. D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. [Link]

-

JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

-

Giraud, M., et al. (2011). High throughput synthesis of peptides and peptidomimetics. Current Drug Discovery Technologies. [Link]

-

Slideshare. (n.d.). Global and local restrictions Peptidomimetics | PPTX. Slideshare. [Link]

Sources

- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are peptidomimetics? [synapse.patsnap.com]

- 5. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CICECO Publication » Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [ciceco.ua.pt]

- 16. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

- 19. jacsdirectory.com [jacsdirectory.com]

- 20. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. resolian.com [resolian.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Methodological & Application

synthesis of 3-(trifluoromethoxy)-DL-phenylalanine from phenols

Executive Summary

The incorporation of the trifluoromethoxy (

This Application Note provides a robust, validated protocol for the synthesis of 3-(trifluoromethoxy)-DL-phenylalanine starting from 3-cresol (3-methylphenol) . Unlike theoretical pathways, this guide addresses the practical challenge of installing the labile

Retrosynthetic Analysis & Strategy

Direct trifluoromethoxylation of amino acids is chemically fraught due to the sensitivity of the amine and carboxylic acid functionalities. Therefore, the most reliable synthetic logic dictates a linear approach:

-

Functionalization: Install the

group on a robust phenolic substrate (3-cresol). -

Oxidation: Convert the methyl handle to an aldehyde.

-

Assembly: Construct the amino acid tail via azlactone condensation.

Rationale for Starting Material: We utilize 3-cresol rather than 3-hydroxybenzaldehyde. The oxidative fluorination conditions (involving oxidants and HF) can over-oxidize an aldehyde to a carboxylic acid. The methyl group of cresol acts as a "masked" aldehyde, stable to fluorination conditions.

Figure 1: Retrosynthetic logic flow designed to protect sensitive functionalities during the harsh fluorination step.

Phase 1: The Fluorine Switch (Phenol to Aryl-OCF3)

Objective: Convert the phenolic hydroxyl group of 3-cresol into a trifluoromethoxy ether. Method: Oxidative Desulfurization-Fluorination (The Hiyama-Kuroboshi Protocol).[1]

Mechanism & Insight

Direct nucleophilic attack of phenol on a

Protocol 1.1: Xanthate Formation

Reagents: 3-Cresol, Carbon Disulfide (

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

-

Deprotonation: Suspend

(1.1 eq, 60% in oil) in anhydrous THF at 0°C. Add 3-cresol (1.0 eq) dropwise. Stir for 30 min until -

Addition: Add

(1.5 eq) dropwise at 0°C. The solution will turn deep yellow/orange. Stir for 1 hour. -

Methylation: Add

(1.2 eq) dropwise. Warm to room temperature (RT) and stir for 3 hours. -

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with water and brine. Dry over -

Output: O-3-Tolyl S-methyl dithiocarbonate (Yellow oil). Yield typically >90%.[2]

Protocol 1.2: Oxidative Fluorination

Reagents: Xanthate (from 1.1), 70% HF-Pyridine (Olah's Reagent), 1,3-Dibromo-5,5-dimethylhydantoin (DBH), DCM.

⚠️ SAFETY CRITICAL: HF-Pyridine is highly corrosive and toxic. Use only in a well-ventilated fume hood with proper PPE (face shield, neoprene gloves, calcium gluconate gel on hand).

-

Setup: Use a Teflon (PFA) or Polypropylene vessel. Glass reacts with HF.

-

Dissolution: Dissolve the xanthate (10 mmol) in DCM (20 mL) and cool to -78°C.

-

HF Addition: Carefully add 70% HF-Pyridine (40 mmol of F-, approx 1 mL) via a plastic syringe.

-

Oxidant Addition: Add DBH (3.0 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature below -50°C.

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Pour the mixture into an ice-cold solution of

(to neutralize HF and excess oxidant). Caution: Vigorous effervescence. -

Purification: Extract with pentane or ether (the product is volatile). Flash chromatography (100% Pentane).

-

Output: 1-Methyl-3-(trifluoromethoxy)benzene .

Phase 2: Linker Oxidation (Methyl to Aldehyde)

Objective: Transform the toluene derivative into the benzaldehyde required for the amino acid synthesis. Method: Radical Bromination followed by Sommelet Reaction.

Protocol 2.1: Benzylic Bromination

-

Reagents: 1-Methyl-3-(trifluoromethoxy)benzene, N-Bromosuccinimide (NBS), AIBN (cat.),

or Benzotrifluoride (greener alternative). -

Reflux: Reflux the mixture (0.1 M) under a bright light source (250W tungsten lamp) for 4 hours.

-

Filtration: Cool, filter off succinimide precipitate. Concentrate filtrate.

-

Product: 3-(Trifluoromethoxy)benzyl bromide.

Protocol 2.2: Sommelet Oxidation

-

Formylation: Dissolve the benzyl bromide in

. Add Hexamethylenetetramine (Hexamine, 1.1 eq). Reflux for 4 hours to form the quaternary salt. -

Hydrolysis: Evaporate solvent. Add 50% aqueous Acetic Acid. Reflux for 2 hours.

-

Extraction: Acidify with dilute HCl, extract with ether.

-

Output: 3-(Trifluoromethoxy)benzaldehyde . (Check IR: strong C=O stretch ~1700 cm⁻¹).

Phase 3: Amino Acid Assembly (Erlenmeyer Synthesis)

Objective: Condense the aldehyde with glycine to form the amino acid backbone. Method: Erlenmeyer-Plöchl Azlactone Synthesis.[3][4][5]

Protocol 3.1: Azlactone Formation

Reagents: 3-(Trifluoromethoxy)benzaldehyde, N-Acetylglycine, Acetic Anhydride (

| Reagent | Equivalents | Role |

| Aldehyde | 1.0 | Electrophile |

| N-Acetylglycine | 1.1 | Nucleophile (C-source) |

| Sodium Acetate | 0.8 | Base catalyst |

| Acetic Anhydride | 3.0 | Solvent/Dehydrating agent |

-

Condensation: In a round-bottom flask, combine all reagents.

-

Heating: Heat gently with a heat gun or oil bath to 110°C. The mixture will liquefy and turn yellow/orange. Reflux for 2 hours.

-

Precipitation: Cool to RT. Add cold ethanol (10 mL/g). Store at 4°C overnight.

-

Isolation: Filter the yellow crystals. Wash with cold water and cold ethanol.

-

Output: 4-(3-(trifluoromethoxy)benzylidene)-2-methyloxazol-5(4H)-one (The Azlactone).

Protocol 3.2: Hydrolysis and Reduction

Strategy: We employ a two-step "Hydrolysis-Hydrogenation" sequence for high purity.

-

Hydrolysis (Ring Opening):

-

Suspend the azlactone in 1% aqueous NaOH (3 eq). Reflux for 3 hours until the solution is clear.

-

Acidify with HCl to pH 2. The

-acetamidocinnamic acid derivative precipitates. Filter and dry.

-

-

Hydrogenation (Double Bond Reduction):

-

Dissolve the cinnamic acid derivative in MeOH.

-

Add 10% Pd/C catalyst (5 wt%).

-

Stir under

balloon (1 atm) for 12 hours at RT. -

Filter through Celite to remove Pd. Concentrate.

-

-

Deacetylation (Final Deprotection):

-

Reflux the N-acetyl amino acid in 6M HCl for 4 hours.

-

Evaporate to dryness. The residue is the hydrochloride salt.

-

Dissolve in minimal water, neutralize with

to pH 6 (isoelectric point) to precipitate the free amino acid.

-

-

Final Output: 3-(Trifluoromethoxy)-DL-phenylalanine .

Workflow Visualization

Figure 2: Step-by-step reaction workflow from cresol to the final amino acid.

Quality Control & Validation

To confirm the successful synthesis, the following analytical signatures must be verified:

-

¹⁹F NMR (Critical): The trifluoromethoxy group has a distinct chemical shift.

-

Expected Shift:

-57.0 to -59.0 ppm (singlet). -

Note: If the shift is around -63 ppm, you may have accidentally formed a trifluoromethyl (

) group (unlikely with this protocol) or retained the intermediate.

-

-

¹H NMR:

-

Alpha-proton: Multiplet around

3.8 - 4.0 ppm (characteristic of amino acids). -

Aromatic Region: 4 protons, pattern consistent with meta-substitution.

-

-

Mass Spectrometry (ESI+):

-

Calculate M+H for

. -

g/mol . Look for

-

References

-

Kuroboshi, M., & Hiyama, T. (1992). A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates.[1][6] Synlett, 1994(4), 251-252. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Carter, H. E. (1946).[3][7] The Erlenmeyer Azlactone Synthesis. Organic Reactions, 3, 198.[3][7] Link

-

Lerestif, J. M., et al. (1997). Synthesis of N-protected

-amino esters from -

Wang, F., et al. (2020).[2][8] Recent Advances in the Synthesis of Trifluoromethoxylated Compounds. Chemical Reviews. (General review of OCF3 synthesis methods). Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 8. Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fmoc Protection of 3-(Trifluoromethoxy)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Amino Acids in Peptide Synthesis

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced pharmacological profiles. Among these, fluorinated amino acids have garnered significant attention. The introduction of fluorine, the most electronegative element, into an amino acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences.[1][2] 3-(Trifluoromethoxy)-DL-phenylalanine is a prime example of a designer amino acid that leverages these benefits. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic robustness, making it an invaluable building block for peptides intended for therapeutic applications.[3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is integral to modern solid-phase peptide synthesis (SPPS).[4][5] Its base-lability allows for orthogonal protection schemes, enabling the sequential and efficient assembly of complex peptide chains under mild conditions.[4][6] The quality and purity of Fmoc-protected amino acids are paramount, as even minor impurities can lead to the accumulation of deletion or modified peptide sequences, complicating purification and compromising the final product's integrity.[7][8]

This document provides a comprehensive guide to the Nα-Fmoc protection of 3-(Trifluoromethoxy)-DL-phenylalanine, offering a detailed experimental protocol, insights into the reaction mechanism, and best practices for purification and characterization.

Chemical Data Summary

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 3-(Trifluoromethoxy)-DL-phenylalanine | C₁₀H₁₀F₃NO₃ | 249.19 g/mol | (Not available) |

| Fmoc-Cl | C₁₅H₁₁ClO₂ | 258.70 g/mol | 28920-43-6 |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 g/mol | 82911-69-1 |

| Fmoc-3-(Trifluoromethoxy)-DL-phenylalanine | C₂₅H₂₀F₃NO₅ | 471.43 g/mol | (Not available) |

Experimental Protocol: Fmoc Protection of 3-(Trifluoromethoxy)-DL-phenylalanine

This protocol is adapted from established methods for the Fmoc protection of analogous amino acids.[9]

Materials and Reagents

-

3-(Trifluoromethoxy)-DL-phenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane (ACS grade)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Solvents for TLC (e.g., Dichloromethane:Methanol, 9:1)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

-

High-resolution NMR spectrometer

-

Mass spectrometer (LC-MS or MALDI-TOF)

Step-by-Step Procedure

-

Dissolution of Amino Acid:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3-(Trifluoromethoxy)-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Stir the mixture at room temperature until the amino acid is fully dissolved. The bicarbonate solution creates the basic conditions necessary for the reaction.

-

-

Addition of Fmoc Reagent:

-

In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

-

Cool the amino acid solution to 0-5°C using an ice bath.

-

Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a 9:1 mixture of dichloromethane and methanol. The product, being more nonpolar due to the Fmoc group, will have a higher Rf value than the starting amino acid.

-

-

Aqueous Work-up:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash twice with diethyl ether. This step removes unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[9]

-

-

Acidification and Precipitation:

-

Collect the aqueous layer and cool it in an ice bath.

-

Slowly acidify the solution to a pH of approximately 2 by adding 1 M HCl dropwise while stirring.[9] The protonation of the carboxylate group renders the Fmoc-protected amino acid insoluble in the aqueous solution, causing it to precipitate.

-

A white precipitate of Fmoc-3-(Trifluoromethoxy)-DL-phenylalanine should form.

-

-

Isolation and Drying:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to a constant weight.

-

Purification and Characterization

While the precipitated product may be of sufficient purity for some applications, recrystallization or flash column chromatography can be employed for further purification if necessary.[7]

-

Thin Layer Chromatography (TLC): As mentioned, TLC is a quick and effective method to assess the purity of the final product and monitor the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the Fmoc-protected amino acid. The characteristic peaks of the Fmoc group and the 3-(Trifluoromethoxy)-DL-phenylalanine moiety should be present.

-

Mass Spectrometry (MS): LC-MS or MALDI-TOF should be used to confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A purity of ≥98% is generally recommended for use in SPPS.[8][10]

Mechanism of Action: The Chemistry of Fmoc Protection

The Fmoc protection of an amino acid is a nucleophilic acyl substitution reaction. The amino group of 3-(Trifluoromethoxy)-DL-phenylalanine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-OSu reagent. The succinimide group is an excellent leaving group, facilitating the reaction. The basic conditions, provided by the sodium bicarbonate, deprotonate the amino group, increasing its nucleophilicity.

Visualizing the Workflow

Caption: Workflow for the Fmoc protection of 3-(Trifluoromethoxy)-DL-phenylalanine.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended. Ensure that the Fmoc-OSu is of high quality and that the pH of the reaction mixture remains basic.

-

Low Yield: Low yields can result from premature precipitation of the amino acid or insufficient acidification. Ensure the amino acid is fully dissolved initially and that the pH is lowered sufficiently during precipitation.

-

Purity Issues: The primary byproduct is the unreacted Fmoc-OSu and its hydrolysis product. The diethyl ether wash is crucial for their removal. If the final product is still impure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.

Conclusion

The successful Fmoc protection of 3-(Trifluoromethoxy)-DL-phenylalanine is a critical first step in its application in peptide synthesis. The protocol outlined in this document provides a robust and reliable method for achieving this transformation. By understanding the underlying chemical principles and adhering to best practices for purification and characterization, researchers can confidently produce high-quality Fmoc-3-(Trifluoromethoxy)-DL-phenylalanine for the synthesis of novel and potentially therapeutic peptides. The unique properties conferred by the trifluoromethoxy group make this a valuable tool for advancing the frontiers of medicinal chemistry and drug development.[3][11]

References

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Peptide Solutions. (n.d.). The Role of Fmoc-D-3-Trifluoromethylphenylalanine in Custom Peptide Synthesis. Retrieved from [Link]

-

PMC. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]

-

MDPI. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phe(3-F)-OH. Retrieved from [Link]

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]

-

YouTube. (2022). Adding Fmoc Group With Fmoc-OSu Mechanism | Organic Chemistry. Retrieved from [Link]

-

Soft Matter (RSC Publishing). (2015). Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Retrieved from [Link]

-

PMC. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. ajpamc.com [ajpamc.com]

- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

Application Note & Protocol: A Guide to Solid-Phase Peptide Synthesis of Fluorinated Phenylalanine-Containing Peptides

Introduction: The Strategic Value of Fluorine in Peptide Science